Chemical structure and properties of 3-(Pyrazin-2-yl)aniline
Chemical structure and properties of 3-(Pyrazin-2-yl)aniline
An In-Depth Technical Guide to 3-(Pyrazin-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrazine nucleus is a fundamental heterocyclic scaffold that commands significant attention in the field of medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, the pyrazine moiety is a key structural component in numerous biologically active compounds, including approved pharmaceuticals and natural products.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in modern drug design.[4]
3-(Pyrazin-2-yl)aniline emerges as a particularly valuable building block, integrating the electron-deficient pyrazine ring with the versatile aminophenyl group. This combination offers multiple reaction sites for chemical elaboration, making it an ideal starting point for the synthesis of diverse compound libraries. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structural characterization, and strategic applications of this important molecule.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key structural and physicochemical data for 3-(Pyrazin-2-yl)aniline.
Chemical Structure and Identifiers
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IUPAC Name: 3-(Pyrazin-2-yl)aniline
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Chemical Structure:
Physicochemical Data Summary
The quantitative properties of 3-(Pyrazin-2-yl)aniline are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values may be computationally predicted.
| Property | Value | Source |
| CAS Number | 333792-60-2 | [5] |
| Molecular Formula | C₁₀H₉N₃ | [5][6] |
| Molecular Weight | 171.20 g/mol | [5][6] |
| SMILES | NC1=CC=CC(C2=NC=CN=C2)=C1 | [5] |
| Physical Form | Solid | [7] (Analogue) |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Freely soluble in organic solvents | [8] (Pyrazine) |
Synthesis and Purification
The construction of the biaryl linkage between the pyrazine and aniline rings is the central challenge in synthesizing 3-(Pyrazin-2-yl)aniline. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for this transformation.[9][10]
Retrosynthetic Analysis and Strategy
The C-C bond connecting the two aromatic rings can be disconnected retrosynthetically, leading to two primary precursor pairs:
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2-Halopyrazine (e.g., 2-chloropyrazine) and 3-aminophenylboronic acid.
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3-Bromoaniline (or triflate) and pyrazine-2-boronic acid.
The first approach is often preferred due to the commercial availability and stability of the starting materials. The Suzuki coupling is advantageous for its high functional group tolerance, allowing the unprotected aniline -NH₂ group to be carried through the reaction, thus simplifying the synthetic sequence.[10]
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a representative procedure. As a self-validating system, the progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
Reagents and Materials:
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3-Aminophenylboronic acid (1.1 eq)
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2-Chloropyrazine (1.0 eq)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
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Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)
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Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)
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Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
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Nitrogen or Argon gas for inert atmosphere
Step-by-Step Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloropyrazine, 3-aminophenylboronic acid, and potassium carbonate.
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Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, which can lead to catalyst degradation and reduced yield.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (dioxane/water) via cannula or syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the crude product.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain pure 3-(Pyrazin-2-yl)aniline.
Synthesis Workflow Visualization
Caption: Suzuki-Miyaura coupling workflow for synthesizing 3-(Pyrazin-2-yl)aniline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the data is self-validating.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.
Experimental Protocol:
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Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
-
Analysis: Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D experiments like COSY and HSQC can be used for unambiguous assignments.
Predicted NMR Data (in DMSO-d₆):
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¹H NMR:
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Pyrazine Protons (3H): Expect signals in the highly deshielded region (~8.5-9.2 ppm) characteristic of electron-deficient aromatic systems.
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Aniline Protons (4H): Expect signals in the aromatic region (~6.7-7.5 ppm).
-
Amine Protons (2H): A broad singlet (~5.0-5.5 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
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Pyrazine Carbons: Expect signals in the ~140-155 ppm range.
-
Aniline Carbons: Expect signals in the ~115-150 ppm range, with the carbon attached to the amino group being more shielded.
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Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
Experimental Protocol:
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this nitrogen-containing compound.
-
Data Acquisition: Acquire a full scan to identify the molecular ion.
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Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 172.087.
Analytical Workflow Visualization
Caption: Workflow for the analytical characterization of 3-(Pyrazin-2-yl)aniline.
Applications in Drug Discovery and Medicinal Chemistry
3-(Pyrazin-2-yl)aniline is not merely a chemical curiosity; it is a scaffold of significant strategic importance in drug discovery, primarily in the development of kinase inhibitors.
The Aminopyrazine Scaffold as a Kinase Hinge-Binder
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. A common feature of kinase inhibitors is their ability to form hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket.[4]
The aminopyrazine motif, present in 3-(Pyrazin-2-yl)aniline, is exceptionally well-suited for this role. One of the pyrazine nitrogen atoms can act as a hydrogen bond acceptor, while the adjacent aniline's amino group can act as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor within the kinase active site, a principle leveraged in many FDA-approved drugs.[4]
Mechanism of Action Visualization
Caption: Conceptual diagram of 3-(Pyrazin-2-yl)aniline binding to a kinase hinge.
Bioisosteric Replacement
In medicinal chemistry, bioisosteres are chemical substituents that produce similar biological effects. The pyrazine ring is often used as a bioisostere for phenyl, pyridine, or pyrimidine rings.[4] Substituting one of these rings with a pyrazine can subtly alter a compound's properties—such as solubility, metabolic stability, and target affinity—in a beneficial way. 3-(Pyrazin-2-yl)aniline provides a direct entry point for chemists to explore these modifications, enabling the fine-tuning of a lead compound's pharmacological profile.
Conclusion
3-(Pyrazin-2-yl)aniline is a high-value chemical entity with a compelling profile for researchers in drug discovery and organic synthesis. Its straightforward synthesis via robust cross-coupling methodologies, combined with its inherent structural features tailored for kinase inhibition, establishes it as a strategic building block. The insights and protocols detailed in this guide provide a solid foundation for its effective synthesis, characterization, and intelligent application in the development of next-generation therapeutics.
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